Cas no 76608-88-3 (Triapenthenol)

Triapenthenol structure
Triapenthenol structure
Product Name:Triapenthenol
CAS-nummer:76608-88-3
MF:C15H25N3O
MW:263.37850356102
CID:59807
PubChem ID:6437842
Update Time:2025-04-18

Triapenthenol Chemische en fysische eigenschappen

Naam en identificatie

    • Triapenthenol
    • (E)-beta-(Cyclohexylmethylene)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol
    • (E)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol
    • (E)-(RS)-1-cyclohexyl-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol
    • (βE)-β-(cyclohexylmethylene)-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol
    • EINECS 278-498-6
    • rac-(1E,3R)-1-cyclohexyl-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol
    • SCHEMBL121058
    • C19135
    • NS00073943
    • CHEBI:82255
    • NTN-811
    • (E)-1-cyclohexyl-4,4-dimethyl-3-hydroxy-2-(1,2,4-triazol-1-yl)-pent-1-ene
    • Q22808998
    • UK-140
    • UNII-035WC6W66U
    • BARONET
    • RSW-0411
    • (-)-(E)-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol
    • DTXSID601016585
    • 1H-1,2,4-Triazole-1-ethanol, .beta.-(cyclohexylmethylene)-.alpha.-(1,1-dimethylethyl)-, (E)-
    • 1H-1,2,4-Triazol-1-ethanol, beta-(cyclohexylmethylene)-alpha-(1,1-dimethylethyl)-, (betaE)-
    • 76608-88-3
    • (+)-(E)-1-cyclohexyl-2-(1,2,4-triazol-1-yl)-4,4-dimethyl-1-penten-3-ol
    • 1H-1,2,4-Triazole-1-ethanol, beta-(cyclohexylmethylene)-alpha-(1,1-dimethylethyl)-, (E)-
    • 035WC6W66U
    • triazethan
    • (E)-1-CYCLOHEXYL-4,4-DIMETHYL-2-(1,2,4-TRIAZOL-1-YL)-1-PENTEN-3-OL
    • Triapenthenol [ISO]
    • TRIAZETHANOL
    • racemic (E)-1-cyclohexyl-4,4-dimethyl-3-hydroxy-2-(1,2,4-triazol-1-yl)-pent-1-ene
    • alpha-tert-Butyl-(E)-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol
    • (-)-(E)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol
    • CNFMJLVJDNGPHR-UKTHLTGXSA-N
    • DTXCID801474775
    • MDL: MFCD01632315
    • Inchi: 1S/C15H25N3O/c1-15(2,3)14(19)13(18-11-16-10-17-18)9-12-7-5-4-6-8-12/h9-12,14,19H,4-8H2,1-3H3/b13-9+
    • InChI-sleutel: CNFMJLVJDNGPHR-UKTHLTGXSA-N
    • LACHT: OC(/C(=C\C1CCCCC1)/N1C=NC=N1)C(C)(C)C

Berekende eigenschappen

  • Exacte massa: 263.20000
  • Monoisotopische massa: 263.2
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 4
  • Complexiteit: 316
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 50.9A^2
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 3.9

Experimentele eigenschappen

  • Kleur/vorm: 外观为白色晶体。
  • Dichtheid: 1.1
  • Smeltpunt: Not available
  • Kookpunt: 420.2 °C at 760 mmHg
  • Vlampunt: 207.9 °C
  • Brekindex: 1.566
  • PSA: 50.94000
  • LogboekP: 3.10630
  • Dampfdruk: 0.0±1.0 mmHg at 25°C

Triapenthenol Douanegegevens

  • HS-CODE:29339900

Triapenthenol Leveranciers

Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:76608-88-3)Triapenthenol
Ordernummer:sfd8556
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:35
Prijs ($):discuss personally
E-mail:sales2@senfeida.com
Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
(CAS:76608-88-3)Triapenthenol
sfd8556
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek
E-mail